REACTION_CXSMILES
|
Cl.[C:2]1([C:8]([C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=O)=O)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[S:18]([NH2:22])([NH2:21])(=[O:20])=[O:19]>CO>[C:2]1([C:8]2[C:10]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[N:22][S:18](=[O:20])(=[O:19])[N:21]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(=O)C(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(N)N
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the precipitate that formed
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=NS(N=C1C1=CC=CC=C1)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 84416% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |